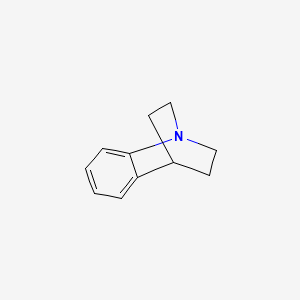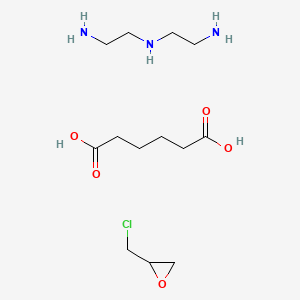
Adipic acid, diethylenetriamine, epichlorohydrin resin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Adipic acid, diethylenetriamine, epichlorohydrin resin is a type of polyamide-epichlorohydrin resin. These resins are primarily used in the paper industry to enhance the wet strength of paper products. The compound is formed by the reaction of adipic acid, diethylenetriamine, and epichlorohydrin, resulting in a polymer that provides significant wet strength properties to paper products .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of adipic acid, diethylenetriamine, epichlorohydrin resin involves a two-step process. First, adipic acid reacts with diethylenetriamine to form a polyamidoamine prepolymer. This reaction typically occurs under controlled temperature and pH conditions to ensure the formation of the desired prepolymer . The second step involves the cross-linking of the polyamidoamine prepolymer with epichlorohydrin. This reaction is carried out under specific conditions to achieve the desired molecular weight and functionality of the final resin .
Industrial Production Methods
In industrial settings, the production of this resin involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The process includes steps to minimize the formation of undesirable by-products such as 1,3-dichloropropanol and 3-monochloropropane-1,2-diol, which are potentially carcinogenic . Advanced process control techniques are employed to ensure the consistency and quality of the final product .
化学反应分析
Types of Reactions
Adipic acid, diethylenetriamine, epichlorohydrin resin undergoes several types of chemical reactions, including:
Condensation Reactions: The initial formation of the polyamidoamine prepolymer involves a condensation reaction between adipic acid and diethylenetriamine.
Cross-Linking Reactions: The cross-linking of the prepolymer with epichlorohydrin is a critical step that imparts the wet strength properties to the resin.
Common Reagents and Conditions
Reagents: Adipic acid, diethylenetriamine, and epichlorohydrin are the primary reagents used in the synthesis.
Major Products Formed
The major product formed from these reactions is the polyamide-epichlorohydrin resin, which is used to enhance the wet strength of paper products .
科学研究应用
Adipic acid, diethylenetriamine, epichlorohydrin resin has a wide range of scientific research applications, including:
Chemistry: Used as a wet strength agent in the paper industry.
Biology: Investigated for its potential use in biomedical applications due to its biocompatibility.
Medicine: Explored for use in drug delivery systems and tissue engineering.
Industry: Widely used in the production of paper products, adhesives, and coatings.
作用机制
The mechanism by which adipic acid, diethylenetriamine, epichlorohydrin resin exerts its effects involves the formation of a cross-linked polymer network. This network provides the necessary wet strength properties to paper products by enhancing the hydrogen bonding and mechanical strength of the paper fibers . The molecular targets include the cellulose fibers in the paper, which are reinforced by the resin .
相似化合物的比较
Similar Compounds
Polyamide-epichlorohydrin resins: These resins are similar in structure and function to adipic acid, diethylenetriamine, epichlorohydrin resin.
Urea-formaldehyde resins: These resins are also used as wet strength agents but have different chemical properties and environmental concerns.
Uniqueness
This compound is unique due to its specific combination of reactants, which provides a balance of wet strength properties and environmental safety. The use of adipic acid and diethylenetriamine allows for the formation of a prepolymer with higher amine functionality, resulting in lower levels of undesirable by-products .
属性
CAS 编号 |
25212-19-5 |
|---|---|
分子式 |
C13H28ClN3O5 |
分子量 |
341.83 g/mol |
IUPAC 名称 |
N'-(2-aminoethyl)ethane-1,2-diamine;2-(chloromethyl)oxirane;hexanedioic acid |
InChI |
InChI=1S/C6H10O4.C4H13N3.C3H5ClO/c7-5(8)3-1-2-4-6(9)10;5-1-3-7-4-2-6;4-1-3-2-5-3/h1-4H2,(H,7,8)(H,9,10);7H,1-6H2;3H,1-2H2 |
InChI 键 |
QAVIDTFGPNJCCX-UHFFFAOYSA-N |
规范 SMILES |
C1C(O1)CCl.C(CCC(=O)O)CC(=O)O.C(CNCCN)N |
相关CAS编号 |
25212-19-5 82056-50-6 70914-39-5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Thiazolamine, 4-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B14164614.png)
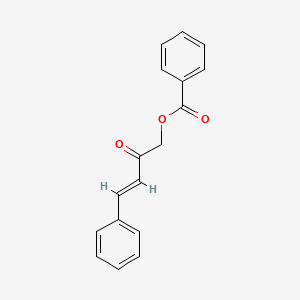

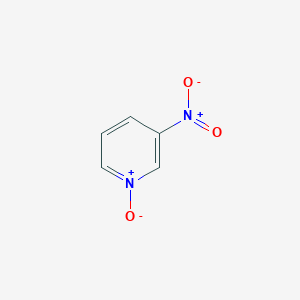
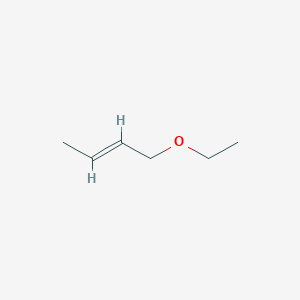

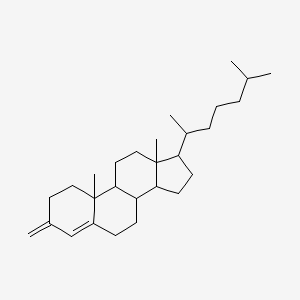
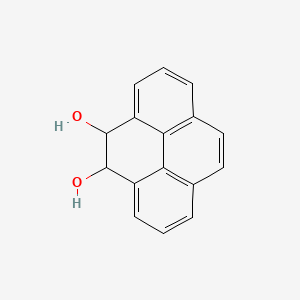
![4-Chloro-2-(trifluoromethyl)-7,8-dihydro-6H-pyrazolo[1,5-A][1,4]diazepine](/img/structure/B14164658.png)
![3-(3-Methoxypropyl)-2-thiophen-2-ylimidazo[4,5-b]quinoxaline](/img/structure/B14164665.png)
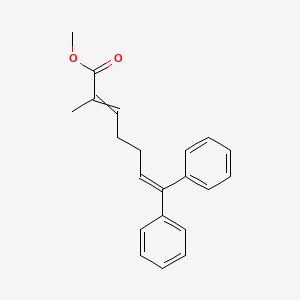
![2-{[4-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B14164682.png)
